N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with the preparation of the chromene core, which can be derived from salicylaldehyde and an appropriate ketone.
Formation of the Chromene Core: The chromene core is synthesized through a condensation reaction, followed by cyclization.
Functional Group Modifications:
Final Coupling: The final step involves coupling the modified chromene core with the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like crystallization, distillation, and chromatography.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
- N-(3-BROMOBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
- N-(3-FLUOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-(3-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H22ClNO5S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22ClNO5S/c1-14-8-19-20(26)11-22(30-21(19)9-15(14)2)23(27)25(18-6-7-31(28,29)13-18)12-16-4-3-5-17(24)10-16/h3-5,8-11,18H,6-7,12-13H2,1-2H3 |
InChI Key |
CGFDJLNPESIXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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